
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine, commonly known as I-AB-MECA, is a synthetic compound that belongs to the family of adenosine receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
I-AB-MECA exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways that result in various cellular responses, such as inhibition of inflammation, promotion of apoptosis in cancer cells, and protection against ischemia-reperfusion injury.
Biochemische Und Physiologische Effekte
I-AB-MECA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in immune cells. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using I-AB-MECA in lab experiments is its specificity for the adenosine A3 receptor. This allows for the selective activation of this receptor without affecting other adenosine receptors. However, one of the limitations of using I-AB-MECA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of I-AB-MECA. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another potential area of research is its use in combination with other drugs for the treatment of cancer. Furthermore, the development of more water-soluble derivatives of I-AB-MECA could improve its efficacy and ease of use in lab experiments.
Synthesemethoden
I-AB-MECA can be synthesized by the reaction of 4-amino-3-iodobenzylamine with 2-chloroadenosine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure I-AB-MECA.
Wissenschaftliche Forschungsanwendungen
I-AB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, such as ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
161536-31-8 |
|---|---|
Produktname |
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine |
Molekularformel |
C18H22IN7O4 |
Molekulargewicht |
527.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H22IN7O4/c19-9-5-8(1-2-10(9)20)3-4-22-18-24-15(21)12-16(25-18)26(7-23-12)17-14(29)13(28)11(6-27)30-17/h1-2,5,7,11,13-14,17,27-29H,3-4,6,20H2,(H3,21,22,24,25)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
AFFIAFORFZHTLX-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
Kanonische SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
Synonyme |
2-(2-(4-amino-3-(125I)iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine, (125I)-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



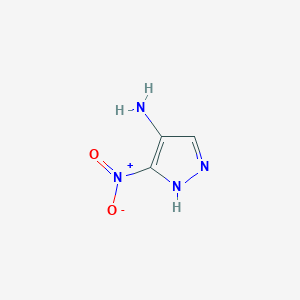
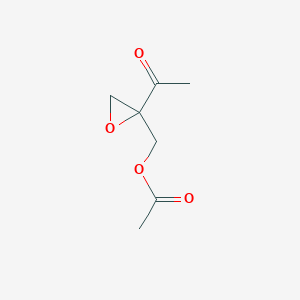
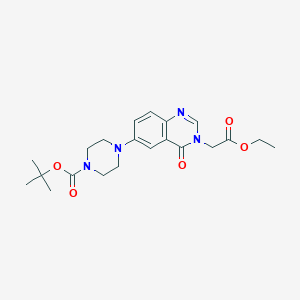
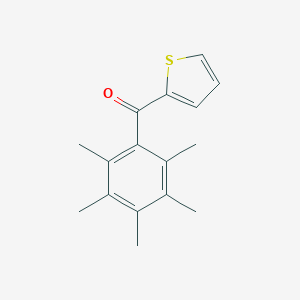
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

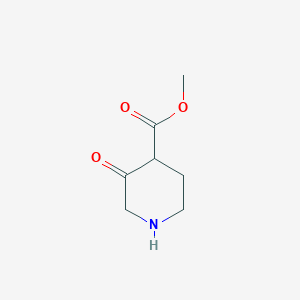


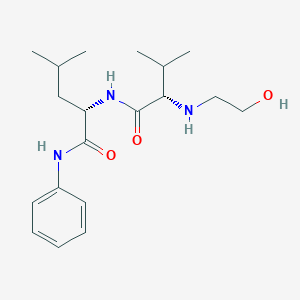
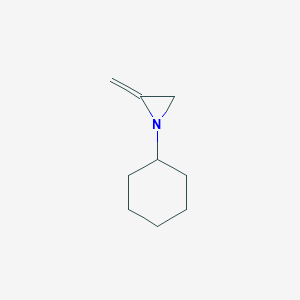
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)